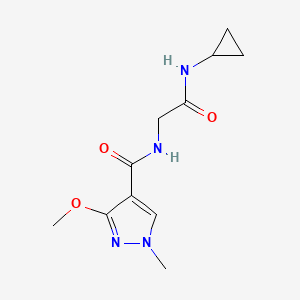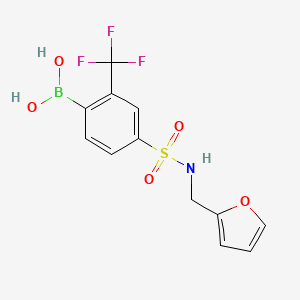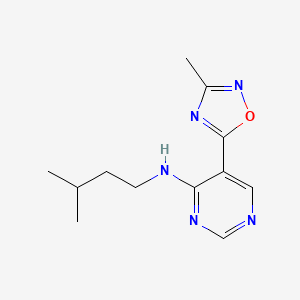![molecular formula C14H16FNOS B2563780 [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone CAS No. 2327246-18-2](/img/structure/B2563780.png)
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone, also known as FPTM, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. FPTM is a cyclic compound that contains a cyclopropyl and thiomorpholine ring, with a fluorophenyl group attached to the cyclopropyl ring. In
Mecanismo De Acción
The mechanism of action of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves its binding to the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and mitochondria of cells and is involved in regulating calcium signaling, lipid metabolism, and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the function of the receptor in various biological processes. In addition, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and solubility.
Métodos De Síntesis
The synthesis of [1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone involves the reaction of 1-(4-fluorophenyl)cyclopropylamine with thiomorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Aplicaciones Científicas De Investigación
[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone has been shown to have potential in various research applications. One of the main areas of interest is its use as a tool compound for studying the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is involved in a wide range of physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. This compound has been shown to selectively bind to the sigma-1 receptor, making it a useful tool for studying the receptor's function.
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNOS/c15-12-3-1-11(2-4-12)14(5-6-14)13(17)16-7-9-18-10-8-16/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROXDXBSLRIXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
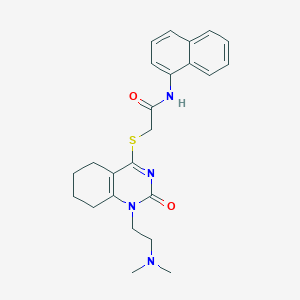
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2563702.png)
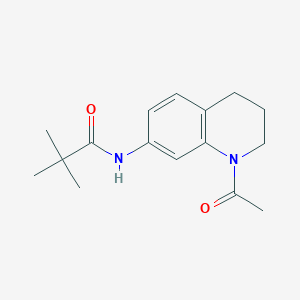
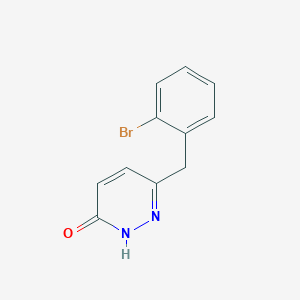
![Methyl 3-[(trifluoromethyl)sulfanyl]propanoate](/img/structure/B2563706.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)
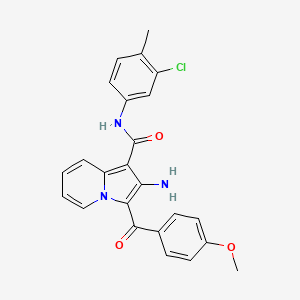
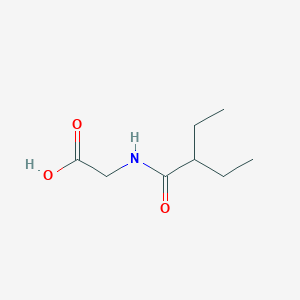
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)
